Potassium methanesulfonate Potassium methanesulfonate
Brand Name: Vulcanchem
CAS No.: 2386-56-3
VCID: VC1930467
InChI: InChI=1S/CH4O3S.K/c1-5(2,3)4;/h1H3,(H,2,3,4);
SMILES: CS(=O)(=O)[O-].[K+]
Molecular Formula: CH4KO3S
Molecular Weight: 135.21 g/mol

Potassium methanesulfonate

CAS No.: 2386-56-3

Cat. No.: VC1930467

Molecular Formula: CH4KO3S

Molecular Weight: 135.21 g/mol

* For research use only. Not for human or veterinary use.

Potassium methanesulfonate - 2386-56-3

Specification

CAS No. 2386-56-3
Molecular Formula CH4KO3S
Molecular Weight 135.21 g/mol
IUPAC Name potassium;methanesulfonate
Standard InChI InChI=1S/CH4O3S.K/c1-5(2,3)4;/h1H3,(H,2,3,4);
Standard InChI Key MMDSSERULWYGSW-UHFFFAOYSA-N
SMILES CS(=O)(=O)[O-].[K+]
Canonical SMILES CS(=O)(=O)O.[K]

Introduction

Chemical Identity and Basic Properties

Potassium methanesulfonate, with the Chemical Abstracts Service (CAS) registry number 2386-56-3, is the potassium salt of methanesulfonic acid . Its molecular formula is CH3KO3S with a molecular weight of 134.19 g/mol . The compound is commercially available in various purities, typically at or above 98.0% purity . Potassium methanesulfonate appears as a white to almost white solid that can exist in powder or crystalline form . The IUPAC name for this compound is potassium;methanesulfonate, and it can be represented in SMILES notation as CS(=O)(=O)[O-].[K+] . The compound possesses a linear formula of KCH3SO3 and is known by numerous synonyms including potassium mesylate, potassium methylsulfonate, and methanesulfonic acid potassium salt .

The physical and chemical properties of potassium methanesulfonate make it distinctive among organosulfur compounds. It exhibits high thermal stability with a melting point exceeding 360°C . The compound is readily soluble in water, aligning with the general tendency of potassium salts to show good aqueous solubility . Potassium methanesulfonate is hygroscopic, meaning it absorbs moisture from the surrounding atmosphere, necessitating storage under inert gas conditions and in a cool, dark environment to maintain its integrity . The compound is odorless under standard conditions, which can be advantageous for certain laboratory applications where odorous reagents might be problematic .

Basic Properties of Potassium Methanesulfonate

The following table summarizes the key physical and chemical properties of potassium methanesulfonate:

PropertyValue/Description
Molecular FormulaCH3KO3S
Molecular Weight134.19 g/mol
Physical State (20°C)Solid (powder or crystals)
ColorWhite to almost white
OdorOdorless
Melting Point>360°C
Water SolubilitySoluble
SensitivityHygroscopic
Storage RecommendationStore under inert gas in cool, dark place (<15°C)
Purity (Commercial)>98.0% (typically)

These properties contribute to potassium methanesulfonate's stability and versatility in various chemical applications, particularly where a non-nucleophilic counterion is required .

Crystal Structure and Crystallographic Analysis

Comparison with Lithium Methanesulfonate

The structural differences between potassium methanesulfonate and lithium methanesulfonate provide valuable insights into how cation size and charge density influence crystal packing. Lithium methanesulfonate forms a structure with alternating layers of sulfonate and methyl groups, reflecting the smaller size and higher charge density of the lithium ion compared to potassium . The lithium ion typically adopts a fourfold coordination in a distorted tetrahedral geometry, whereas potassium exhibits the aforementioned variable coordination environments . These structural differences manifest in the distinct physical properties of the two salts, including differences in solubility, hygroscopicity, and thermal stability. The comparative analysis of these structures enhances our understanding of structure-property relationships in methanesulfonate salts more broadly.

Spectroscopic Properties and Analysis

The vibrational spectroscopy of potassium methanesulfonate provides critical insights into its bonding nature and structural characteristics. Studies employing infrared spectroscopy, Raman spectroscopy, and inelastic neutron scattering have revealed distinctive spectral features that reflect the ionic character of this compound . A notable observation in the infrared spectrum of potassium methanesulfonate is the absence of splitting in the asymmetric S-O stretch mode . This spectroscopic feature indicates that potassium methanesulfonate exhibits purely ionic bonding characteristics, distinguishing it from other methanesulfonate salts where covalent character may be more pronounced . The lack of splitting in this vibrational mode serves as an important diagnostic feature for identifying the nature of metal-sulfonate interactions.

When compared to lithium methanesulfonate, the spectroscopic differences become particularly apparent. Lithium methanesulfonate displays a clear splitting of the asymmetric S-O stretch mode, indicating a bonding interaction between the lithium cation and the sulfonate anion . This splitting suggests that lithium methanesulfonate exhibits some degree of covalent character in its bonding, in contrast to the purely ionic character observed in potassium methanesulfonate . These spectroscopic differences align with expectations based on the higher polarizing power of the lithium ion compared to the potassium ion, resulting from lithium's smaller size and higher charge density. The correlation between coordination environment and spectral features in methanesulfonate salts has been established through systematic studies, confirming that the presence or absence of splitting in the asymmetric S-O stretch mode reliably indicates the nature of the metal-sulfonate interaction .

Synthesis and Production Methods

The production of potassium methanesulfonate typically involves the neutralization reaction between methanesulfonic acid and potassium-containing bases. The most straightforward synthesis route employs the direct reaction of methanesulfonic acid with potassium carbonate or potassium hydroxide . This acid-base neutralization proceeds readily in aqueous solution, yielding potassium methanesulfonate upon evaporation of the solvent. The reaction achieves high yields, generally above 95%, making it an efficient synthesis method for both laboratory and industrial applications . The simplicity and efficiency of this neutralization reaction contribute to the commercial availability of potassium methanesulfonate as a chemical reagent and intermediate.

The Grillo-Methane-Sulfonation Process

The GMS process offers several advantages for methanesulfonic acid production, which ultimately impacts the availability and quality of potassium methanesulfonate. The process operates at moderate temperatures, requires no metal catalysts, and produces methanesulfonic acid exclusively without side products . The reaction mechanism involves the generation of an electrophilic species through protonation of peroxide bonds in superacidic environments, enabling the activation of methane's C-H bonds . This ionic reaction mechanism promotes selective production of methanesulfonic acid, avoiding radical pathways that might lead to byproduct formation .

The scalability of the GMS process has been demonstrated successfully, with progression from laboratory bench scale to industrial pilot scale. The pilot plant implementation consisted of four reactors capable of producing 200 kg of pure methanesulfonic acid per week, amounting to 2.3 metric tons during an 80-day campaign . This successful scale-up illustrates the industrial viability of modern methanesulfonic acid production methods, ensuring a reliable supply chain for downstream products like potassium methanesulfonate. The continued development of efficient synthesis pathways supports both current applications and future research involving this versatile potassium salt.

Applications and Industrial Uses

Potassium methanesulfonate finds diverse applications across several industries, leveraging its unique chemical properties. In the electroplating industry, this compound serves as an important component in certain plating formulations, where its high solubility and stability contribute to effective metal deposition processes . The compound's non-oxidizing nature and thermal stability make it particularly suitable for applications requiring consistent performance under varying conditions. Additionally, potassium methanesulfonate functions as a catalyst for alkyl group polymerization and various other reactions, highlighting its utility in synthetic organic chemistry . The catalytic applications exploit the compound's ability to act as a source of methanesulfonate anions, which can facilitate numerous transformation processes in organic synthesis.

In surfactant chemistry, potassium methanesulfonate plays a specific role in the preparation method of fatty acyl glycinate surfactants . These surfactants are valued for their mildness and biodegradability, finding applications in personal care products and environmentally conscious formulations. The pharmaceutical and biological research sectors also employ potassium methanesulfonate as a reagent and intermediate in various synthetic pathways . Its use in pharmaceutical applications benefits from its relatively low toxicity compared to other organic sulfur compounds and its well-defined chemical behavior. Furthermore, some sources indicate that potassium methanesulfonate possesses antimicrobial properties, suggesting potential applications in disinfection or preservation contexts, though more comprehensive studies are needed to fully characterize this activity .

Emerging Applications in Battery Technology

Recent explorations have begun to investigate the potential role of methanesulfonic acid and its salts, including potassium methanesulfonate, in lithium-ion battery recycling processes . As the global demand for sustainable battery technologies increases, efficient recycling methods become increasingly important. Methanesulfonic acid is being explored in battery recycling flowsheets, as well as in other applications related to metal recovery and refining . The potential advantage of using methanesulfonate-based chemistry in these processes lies in its lower environmental impact compared to some traditional acids and its effectiveness in metal leaching operations. While research in this area is still developing, it represents a promising direction for expanding the applications of potassium methanesulfonate in green technology sectors.

Current Research and Future Perspectives

Research on potassium methanesulfonate continues to evolve, with particular focus on expanding its applications in sustainable chemistry. The compound's role in green chemistry applications represents a growing area of interest, as researchers seek alternatives to more hazardous or environmentally problematic reagents . The developments in methanesulfonic acid production through the GMS process indirectly benefit potassium methanesulfonate applications by providing a more environmentally friendly precursor . This cleaner upstream production aligns with broader industry trends toward sustainability and reduced environmental impact. Additionally, continued spectroscopic and crystallographic studies of potassium methanesulfonate and related compounds enhance our fundamental understanding of metal-sulfonate interactions, contributing to the broader field of inorganic structural chemistry .

The potential role of potassium methanesulfonate in advanced materials development represents an emerging research direction. As materials science increasingly focuses on ionic compounds with specific structural and electronic properties, the unique characteristics of potassium methanesulfonate may find new applications. The compound's thermal stability, combined with its well-defined crystal structure, could make it valuable in specialized materials applications where controlled ion mobility or specific structural arrangements are desired. Furthermore, the antimicrobial properties attributed to potassium methanesulfonate warrant further investigation, as they could lead to applications in medical materials, preservatives, or disinfection products . Systematic studies of these properties could expand the compound's utility in healthcare-related sectors.

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